methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate
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Overview
Description
Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, which is a type of coumarin, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common method involves the initial formation of the chromen-4-one core through the cyclization of appropriate precursors. This is followed by the introduction of the piperidine ring via nucleophilic substitution reactions. The final step involves the esterification of the resulting intermediate to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-4-one core can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromen-4-one core is known for its biological activity, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is unique due to its combination of a chromen-4-one core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that belongs to the class of coumarin derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C23H18N2O5, with a molecular weight of 402.4 g/mol. The structure includes a piperidine moiety linked to a coumarin derivative, which is known for various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of coumarins exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance, compounds similar to this compound demonstrated IC50 values ranging from 6.43 to 27.48 µM against these cell lines .
- Neuroprotective Effects :
-
Anti-inflammatory Properties :
- Research suggests that coumarin compounds can modulate inflammatory pathways, potentially reducing the risk of chronic diseases related to inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various coumarin derivatives, including those structurally similar to methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetyl}piperidin-4-yloxy)acetate. The results indicated significant inhibition of cell proliferation in MCF-7 cells, with some compounds showing enhanced selectivity compared to standard chemotherapeutics like tamoxifen .
Case Study: Neuroprotective Effects
In another investigation focusing on neuroprotection, derivatives were tested against MPP+-induced cytotoxicity in SH-SY5Y cells. The study highlighted that certain modifications in the coumarin structure led to improved neuroprotective effects without inherent cytotoxicity at concentrations up to 10 µM .
Properties
Molecular Formula |
C25H25NO7 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C25H25NO7/c1-31-24(30)11-16-7-9-26(10-8-16)23(29)15-32-18-12-19(27)25-20(28)14-21(33-22(25)13-18)17-5-3-2-4-6-17/h2-6,12-14,16,27H,7-11,15H2,1H3 |
InChI Key |
LAJRWNJAUJELHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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